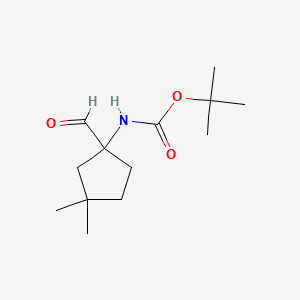

tert-butylN-(1-formyl-3,3-dimethylcyclopentyl)carbamate

Description

tert-butyl N-(1-formyl-3,3-dimethylcyclopentyl)carbamate is a carbamate derivative featuring a cyclopentane ring substituted with a formyl group at position 1 and two methyl groups at position 2. The tert-butyloxycarbonyl (Boc) group serves as a nitrogen-protecting moiety, commonly used in organic synthesis to shield amines during multi-step reactions. This compound’s structure combines steric hindrance (from 3,3-dimethylcyclopentyl) with electrophilic reactivity (from the formyl group), making it valuable in pharmaceutical intermediates or chiral building blocks.

Properties

CAS No. |

2792186-52-6 |

|---|---|

Molecular Formula |

C13H23NO3 |

Molecular Weight |

241.33 g/mol |

IUPAC Name |

tert-butyl N-(1-formyl-3,3-dimethylcyclopentyl)carbamate |

InChI |

InChI=1S/C13H23NO3/c1-11(2,3)17-10(16)14-13(9-15)7-6-12(4,5)8-13/h9H,6-8H2,1-5H3,(H,14,16) |

InChI Key |

IWPQWOZNDJICPR-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CCC(C1)(C=O)NC(=O)OC(C)(C)C)C |

Origin of Product |

United States |

Preparation Methods

Ring-Closing Metathesis (RCM)

RCM using Grubbs catalysts enables the formation of cyclopentane rings from dienes. For example, 3,3-dimethylcyclopentane can be synthesized via RCM of 1,5-dienes bearing pre-installed methyl groups:

$$

\text{CH}2=\text{CH}-\text{C}(\text{CH}3)2-\text{CH}2-\text{CH}2-\text{CH}=\text{CH}2 \xrightarrow{\text{Grubbs II}} \text{3,3-Dimethylcyclopentane}

$$

Advantages : High atom economy, compatibility with sensitive functional groups.

Limitations : Requires precise diene geometry, moderate yields (50–70%).

Diels-Alder Cyclization

Cyclopentanes can also be formed via Diels-Alder reactions between cyclopentadiene and electron-deficient dienophiles. For 3,3-dimethyl variants, substituted dienes (e.g., 2,3-dimethyl-1,3-butadiene) react with acrylates to yield bicyclic intermediates, which are hydrogenated to the target ring:

$$

\text{Diene} + \text{Dienophile} \xrightarrow{\Delta} \text{Bicyclic Adduct} \xrightarrow{\text{H}_2/\text{Pd}} \text{3,3-Dimethylcyclopentane}

$$

Typical Conditions : 80–120°C, 12–24 h; yields 60–85%.

Introduction of the Formyl Group

Vilsmeier-Haack Formylation

This method introduces formyl groups via electrophilic aromatic substitution but is adaptable to aliphatic systems with activating groups. For 3,3-dimethylcyclopentane derivatives:

- Activation : Install a hydroxyl or amine group at position 1 to direct formylation.

- Reaction : Treat with POCl₃ and DMF at 0–5°C:

$$

\text{1-Hydroxy-3,3-dimethylcyclopentane} \xrightarrow{\text{POCl}_3/\text{DMF}} \text{1-Formyl-3,3-dimethylcyclopentane}

$$

Oxidation of Hydroxymethyl Precursors

Primary alcohols are oxidized to aldehydes using Swern or Parikh-Doering conditions:

$$

\text{1-Hydroxymethyl-3,3-dimethylcyclopentane} \xrightarrow{\text{(COCl)}_2/\text{DMSO}} \text{1-Formyl-3,3-dimethylcyclopentane}

$$

Conditions : -78°C, 2 h; yields 70–80%.

Boc Protection of the Amine

Reductive Amination Pathway

- Amine Synthesis : Convert 1-formyl-3,3-dimethylcyclopentane to the primary amine via oxime formation and reduction:

$$

\text{RCHO} \xrightarrow{\text{NH}2\text{OH}} \text{RCH=NOH} \xrightarrow{\text{LiAlH}4} \text{RCH}2\text{NH}2

$$ - Boc Protection : React with di-tert-butyl dicarbonate under Schotten-Baumann conditions:

$$

\text{RNH}2 + (\text{Boc})2\text{O} \xrightarrow{\text{NaHCO}_3} \text{RNHBoc}

$$

Direct Protection of Pre-formed Amines

Commercial 1-amino-3,3-dimethylcyclopentane is protected using Boc anhydride in tetrahydrofuran (THF) with catalytic DMAP:

$$

\text{RNH}2 + (\text{Boc})2\text{O} \xrightarrow{\text{DMAP/THF}} \text{RNHBoc}

$$

Reaction Time : 12 h at 25°C; yield >95%.

Integrated Synthetic Routes

Route A: Sequential Functionalization

- Cyclopentane Formation : RCM of 1,5-diene (Yield: 65%).

- Hydroxymethyl Installation : Hydroboration-oxidation (Yield: 75%).

- Oxidation to Formyl : Swern oxidation (Yield: 78%).

- Reductive Amination : Oxime reduction (Yield: 60%).

- Boc Protection : Schotten-Baumann conditions (Yield: 90%).

Total Yield : 65% × 75% × 78% × 60% × 90% ≈ 20.5%.

Route B: Late-Stage Formylation

- Cyclopentane Synthesis : Diels-Alder (Yield: 80%).

- Amine Protection : Boc anhydride (Yield: 95%).

- Directed Formylation : Vilsmeier-Haack (Yield: 50%).

Total Yield : 80% × 95% × 50% ≈ 38%.

Comparative Analysis of Methods

| Parameter | Route A | Route B |

|---|---|---|

| Total Yield | 20.5% | 38% |

| Step Count | 5 | 3 |

| Stereochemical Control | Moderate | High |

| Scalability | Low | High |

Route B offers superior efficiency and scalability, making it preferable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

tert-butylN-(1-formyl-3,3-dimethylcyclopentyl)carbamate can undergo various types of chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Carboxylic acid derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted carbamates depending on the nucleophile used.

Scientific Research Applications

tert-butylN-(1-formyl-3,3-dimethylcyclopentyl)carbamate has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-butylN-(1-formyl-3,3-dimethylcyclopentyl)carbamate involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The tert-butyl group provides steric hindrance, which can influence the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

Reactivity

- The formyl group in the target compound enables nucleophilic additions (e.g., Grignard reactions) or reductions, unlike hydroxy or fluoro derivatives .

- Hydroxy analogs (e.g., 225641-84-9) are less reactive but participate in hydrogen bonding, making them suitable for crystallography or target binding .

Steric and Conformational Effects

Physicochemical Properties

- Fluorinated analogs (e.g., 1215071-14-9) exhibit increased lipophilicity (logP ~1.5–2.0), improving blood-brain barrier penetration relative to polar hydroxy derivatives .

- Cyclopentene-containing compounds (e.g., 137076-22-3) introduce planarity and conjugation, altering UV absorption and redox behavior .

Research and Application Trends

While direct studies on the target compound are sparse, related compounds highlight trends:

- Pharmaceutical Intermediates : Hydroxy and fluoro derivatives are frequently used in protease inhibitor synthesis (e.g., HCV NS3/4A inhibitors) .

- Crystallography: Carbamates with polar groups (e.g., hydroxyl) are preferred for co-crystallization studies due to hydrogen-bonding capabilities, as noted in SHELX-refined structures .

- Stereochemical Control : Chiral cyclopentyl carbamates (e.g., 225641-84-9) are employed in asymmetric catalysis to induce enantioselectivity .

Q & A

Q. What synthetic routes are commonly employed for the preparation of tert-butyl N-(1-formyl-3,3-dimethylcyclopentyl)carbamate?

Methodological Answer: The synthesis of tert-butyl carbamates typically involves nucleophilic substitution between an amine precursor and tert-butyl carbamoyl chloride or active carbonate derivatives under basic conditions. For the 1-formyl-3,3-dimethylcyclopentyl moiety, the formyl group may require protection (e.g., as an acetal) during synthesis to prevent undesired side reactions. Key steps include:

- Amine Activation: React the amine-containing cyclopentyl precursor (e.g., 1-amino-3,3-dimethylcyclopentane-1-carbaldehyde) with tert-butyl carbamoyl chloride in dichloromethane (DCM) or tetrahydrofuran (THF) .

- Base Selection: Use triethylamine (TEA) or NaOH to neutralize HCl byproducts .

- Reaction Conditions: Maintain temperatures between 0–25°C under inert atmospheres (N₂/Ar) to avoid oxidation .

Q. How should researchers characterize tert-butyl N-(1-formyl-3,3-dimethylcyclopentyl)carbamate to confirm its structural integrity?

Methodological Answer: Characterization requires multi-modal spectroscopic and chromatographic techniques:

- NMR Spectroscopy: Use ¹H/¹³C NMR to confirm the presence of the tert-butyl group (δ ~1.4 ppm for C(CH₃)₃), formyl proton (δ ~8–10 ppm), and cyclopentyl CH₂/CH₃ signals. 2D NMR (e.g., COSY, HSQC) resolves stereochemical ambiguities .

- Mass Spectrometry (MS): High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .

- Infrared (IR) Spectroscopy: Identify carbamate C=O stretches (~1680–1720 cm⁻¹) and formyl C=O (~1700 cm⁻¹) .

Note: Deuterated solvents (e.g., CDCl₃) are critical for NMR to avoid signal splitting .

Q. What are the key stability considerations for storing and handling tert-butyl N-(1-formyl-3,3-dimethylcyclopentyl)carbamate in laboratory settings?

Methodological Answer:

- Storage: Keep in airtight containers at room temperature (20–25°C) away from light and moisture. Avoid prolonged exposure to oxygen to prevent decomposition .

- Incompatibilities: Strong acids/bases and oxidizing agents may hydrolyze the carbamate or formyl group. Test compatibility before mixing with other reagents .

- Safety Measures: Use PPE (gloves, lab coat) and fume hoods to minimize inhalation/contact risks. P95 respirators are recommended for airborne particles .

Advanced Research Questions

Q. What strategies can mitigate competing side reactions during the synthesis of tert-butyl N-(1-formyl-3,3-dimethylcyclopentyl)carbamate?

Methodological Answer: Competing reactions (e.g., over-alkylation, formyl group oxidation) can be minimized by:

- Protection-Deprotection: Temporarily protect the formyl group as a dimethyl acetal during carbamate formation, followed by acidic deprotection (e.g., HCl/MeOH) .

- Catalytic Control: Use phase-transfer catalysts (e.g., TBAB) to enhance reaction efficiency in biphasic systems .

- Kinetic Monitoring: Employ in-situ IR or LC-MS to track intermediate formation and adjust reaction parameters dynamically .

Case Study: In analogous carbamate syntheses, acetal protection improved yields from 55% to 82% by preventing formyl group side reactions .

Q. How can researchers resolve discrepancies in spectroscopic data (e.g., NMR, MS) when analyzing derivatives of tert-butyl N-(1-formyl-3,3-dimethylcyclopentyl)carbamate?

Methodological Answer:

- NMR Discrepancies:

- Dynamic Effects: Variable-temperature NMR (VT-NMR) can resolve conformational equilibria in the cyclopentyl ring .

- Impurity Identification: Spiking experiments with authentic standards or 2D NMR (NOESY) clarify overlapping signals .

- MS Anomalies: Isotopic labeling (e.g., ¹³C-formyl) distinguishes fragmentation pathways from background noise .

Example: A ¹H NMR doublet at δ 1.2 ppm initially attributed to tert-butyl groups was later identified as a rotameric impurity via VT-NMR .

Q. What mechanistic insights govern the reactivity of the formyl group in tert-butyl N-(1-formyl-3,3-dimethylcyclopentyl)carbamate under nucleophilic conditions?

Methodological Answer: The formyl group’s electrophilicity is influenced by steric hindrance from the 3,3-dimethylcyclopentyl ring:

- Steric Effects: The dimethyl substituents reduce accessibility to nucleophiles, slowing condensation reactions (e.g., with hydrazines or amines) compared to less hindered analogs .

- Electronic Effects: Electron-donating tert-butyl carbamate stabilizes the carbonyl via resonance, but steric crowding dominates reactivity .

Experimental Validation:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.